N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C23H18ClN3O2S2 and its molecular weight is 467.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stability
- Structure-Activity Relationships : The synthesis of various heterocyclic analogs of similar compounds has been explored to improve metabolic stability. For instance, the replacement of the benzothiazole ring with different heterocycles, like imidazopyridazine, maintained in vitro potency while minimizing metabolic deacetylation, a common issue with these compounds (Stec et al., 2011).
Anticancer Activity
- Anticancer Effects : Certain derivatives, when modified, have shown potent antiproliferative activities against various cancer cell lines, including HCT116 and MCF-7. These derivatives can effectively inhibit tumor growth in animal models, suggesting potential as anticancer agents with low toxicity (Xie et al., 2015).
Antibacterial and Antifungal Activities
- Microbial Studies : New derivatives have been synthesized and assessed for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Patel & Agravat, 2007).
Other Pharmacological Applications
- Diverse Biological Activities : The tetrahydrothieno-pyridine nucleus, a core component of these compounds, has been associated with a wide range of pharmacological activities. These include antimicrobial, anti-inflammatory, antihyperlipidemic, antidepressant, antiplatelet, antidiabetic, and antituberculosis activities, highlighting the versatility of this chemical structure (Rao et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that this compound might inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibitory effect on COX enzymes. By inhibiting these enzymes, the compound would reduce the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX enzymes. This would result in a decrease in inflammation, given the role of prostaglandins in mediating inflammatory responses .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with inhibitory effects on Mycobacterium tuberculosis
Cellular Effects
Preliminary studies suggest that benzothiazole derivatives may have inhibitory effects on certain cell lines
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis
Metabolic Pathways
Research into its interactions with enzymes or cofactors, and any effects on metabolic flux or metabolite levels, would be beneficial .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S2/c1-13(28)27-11-10-16-19(12-27)31-23(26-21(29)14-6-8-15(24)9-7-14)20(16)22-25-17-4-2-3-5-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWZHBIWPVWQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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